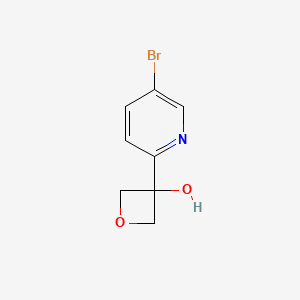

3-(5-Bromopyridin-2-yl)oxetan-3-ol

Descripción general

Descripción

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a research chemical often used in various scientific studies and applications. The compound features a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties.

Métodos De Preparación

The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate oxetane precursor under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

3-(5-Bromopyridin-2-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(5-Bromopyridin-2-yl)oxetan-3-ol serves as a significant building block in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a promising candidate for drug discovery.

- Potential Therapeutic Applications : Investigated for its effects on diseases such as cancer and tuberculosis.

Organic Synthesis

The compound is utilized in organic synthesis as a precursor for more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) allows chemists to create diverse derivatives that may possess enhanced properties.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts the compound into ketone derivatives using oxidizing agents. |

| Reduction | Removes the bromine atom to yield new derivatives under catalytic conditions. |

| Substitution | Nucleophilic substitution at the bromine site to form new compounds. |

Biological Studies

Research indicates that this compound may exhibit antimicrobial and anticancer properties.

- Antimicrobial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest potential tumor growth inhibition in various cancer models.

Research highlights several biological activities associated with this compound:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Significant tumor growth inhibition in xenograft models | |

| Antitubercular | Potential activity against Mycobacterium tuberculosis |

Case Studies

Several case studies have explored the synthesis and evaluation of derivatives of this compound:

-

Structure–Activity Relationship (SAR) : A study investigated how different substitutions on the oxetane ring influence biological activity.

Compound Substitution MIC (μM) Activity Level 3-(5-Bromopyridin-2-yl) Unsubstituted 57.73 Moderate 4-Bromo substituted 4-Bromo 12.23 Excellent 4-Chloro substituted 4-Chloro 6.68 Very High - Antimicrobial Efficacy : A notable case study demonstrated that derivatives with halogen substitutions exhibited enhanced potency against Mycobacterium tuberculosis.

Mecanismo De Acción

The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparación Con Compuestos Similares

3-(5-Bromopyridin-2-yl)oxetan-3-ol can be compared with similar compounds such as:

3-[(5-Bromopyridin-2-yl)methyl]oxetan-3-ol: This compound has a similar structure but with a methyl group instead of a hydroxyl group, which may affect its reactivity and applications.

1-(5-Bromopyridin-2-yl)piperidin-3-ol:

The uniqueness of this compound lies in its specific combination of the bromopyridine and oxetane moieties, which confer distinct chemical and biological properties.

Actividad Biológica

3-(5-Bromopyridin-2-yl)oxetan-3-ol, a compound featuring a brominated pyridine moiety and an oxetanol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The oxetane ring contributes to its structural uniqueness, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxetane structures have shown activity against various bacterial strains. A study evaluating related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria using the well diffusion method. These findings suggest that this compound may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens .

Anticancer Properties

The potential anticancer activity of this compound is also of interest. Related compounds have been studied for their ability to inhibit tumor growth in various cancer models. For example, some derivatives have demonstrated significant tumor growth inhibition in mouse xenograft models, indicating a promising avenue for therapeutic development .

Table 1: Summary of Biological Activities

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom enhances binding affinity to biological targets such as enzymes or receptors involved in disease pathways. This interaction may lead to modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the oxetane structure. These studies revealed that specific substitutions on the oxetane ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

Table 2: Structure-Activity Relationship (SAR) Findings

| Compound | Substitution | MIC (μM) | Activity Level |

|---|---|---|---|

| 3-(5-Bromopyridin-2-yl) | Unsubstituted | 57.73 | Moderate |

| 4-Bromo substituted | 12.23 | Excellent | |

| 4-Chloro substituted | 6.68 | Very High |

Propiedades

IUPAC Name |

3-(5-bromopyridin-2-yl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHBBMSMSDZUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.